molecular formula C16H24N4O2S B6789489 (4-cyclopropylthiadiazol-5-yl)-[(3S)-3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone

(4-cyclopropylthiadiazol-5-yl)-[(3S)-3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B6789489
M. Wt: 336.5 g/mol
InChI Key: BTWRRWMREHMOMR-LBPRGKRZSA-N
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Description

(4-cyclopropylthiadiazol-5-yl)-[(3S)-3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclopropylthiadiazol-5-yl)-[(3S)-3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.

    Piperidine Derivative Synthesis: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Morpholine Attachment: The morpholine moiety can be introduced through nucleophilic substitution reactions, where a halogenated piperidine derivative reacts with morpholine under basic conditions.

    Final Coupling: The final step involves coupling the thiadiazole and piperidine-morpholine intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-cyclopropylthiadiazol-5-yl)-[(3S)-3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone is studied for its potential as a building block in the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the thiadiazole ring, piperidine, and morpholine moieties suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research may focus on its efficacy as an antimicrobial, antiviral, or anticancer agent.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its unique chemical properties might also make it useful in the design of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-cyclopropylthiadiazol-5-yl)-[(3S)-3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Inhibiting Enzymes: By binding to the active site of enzymes, preventing substrate access.

    Modulating Receptors: Acting as agonists or antagonists at receptor sites, altering cellular signaling pathways.

    Interacting with DNA/RNA: Binding to nucleic acids, affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

    (4-cyclopropylthiadiazol-5-yl)-[(3S)-3-(piperidin-1-yl)methanone]: Lacks the morpholine moiety, potentially altering its biological activity and solubility.

    (4-cyclopropylthiadiazol-5-yl)-[(3S)-3-(morpholin-4-ylmethyl)azetidin-1-yl]methanone: Contains an azetidine ring instead of piperidine, which may affect its binding affinity and pharmacokinetics.

Uniqueness

The combination of the thiadiazole ring, piperidine, and morpholine moieties in (4-cyclopropylthiadiazol-5-yl)-[(3S)-3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone is unique and may confer specific biological activities not seen in other compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(4-cyclopropylthiadiazol-5-yl)-[(3S)-3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c21-16(15-14(13-3-4-13)17-18-23-15)20-5-1-2-12(11-20)10-19-6-8-22-9-7-19/h12-13H,1-11H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWRRWMREHMOMR-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(N=NS2)C3CC3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)C2=C(N=NS2)C3CC3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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